This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. Sulfonamides contain the sulfonamide functional group (–SO₂NH₂) and are widely used in pharmaceuticals. The specific structure of 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid allows it to interact with biological targets, making it relevant in drug development.
The synthesis of 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with pyridine and a suitable sulfonamide precursor. A common synthetic route includes:
The molecular structure of 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid can be described as follows:
Crystallographic studies may reveal details about bond lengths and angles, confirming the structural integrity and spatial orientation of functional groups within the molecule.
4-[(Pyridin-4-yl)sulfamoyl]benzoic acid can participate in several chemical reactions:
The mechanism of action for 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid primarily involves its role as an enzyme inhibitor. It may inhibit specific enzymes by mimicking substrates or through competitive inhibition, particularly in pathways involving bacterial folate synthesis where sulfonamides traditionally act.
Research indicates that compounds within this class can exhibit antimicrobial activity, potentially affecting bacterial growth by interfering with folate metabolism.
The applications of 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid span various fields:
Ligand-based virtual screening (LBVS) has proven instrumental in identifying 4-[(pyridin-4-yl)sulfamoyl]benzoic acid as a privileged scaffold for bioactive molecule development. The HWZ scoring function—integrating shape-overlapping algorithms and electrostatic potential matching—demonstrates superior performance in scaffold retrieval, achieving an average AUC of 0.84 across 40 protein targets [4]. This approach enables rapid identification of sulfamoyl benzoate cores matching the steric and electronic parameters of established cPLA₂α inhibitors like WAY-196025. When screening the MolPort database (∼6 million compounds), LBVS prioritized N,N-disubstituted sulfamoyl benzoates exhibiting complementary shape similarity (Tanimoto combo score >1.4) to benzhydrylindole pharmacophores, yielding initial hits with IC₅₀ values of 10–33 μM against cPLA₂α [8] [9]. For ERAP1 modulation, shape-based screening with ROCS/EON platforms identified phenyl-sulfamoyl benzoic acid derivatives exhibiting >80% shape overlap with known immunomodulators, enabling scaffold hopping to novel chemotypes [9].
Table 1: Virtual Screening Performance Metrics for Sulfamoyl Benzoate Identification
Scoring Method | Database | Enrichment Factor (EF₁%) | Hit Rate (Top 1%) | Primary Target |
---|---|---|---|---|
HWZ Score | DUD (40 targets) | 8.7 ± 0.9 | 46.3% ± 6.7% | Broad-spectrum |
ROCS/ET_combo | MolPort (6M cpds) | 5.2 | 32.1% | cPLA₂α |
EON_electrostatic | SCD | 4.8 | 28.5% | ERAP1 |
Synthesis of 4-[(pyridin-4-yl)sulfamoyl]benzoic acid derivatives universally proceeds through methyl 4-(chlorosulfonyl)benzoate 5 as a key intermediate. This compound is prepared via chlorosulfonation of methyl benzoate at 0–5°C using ClSO₃H in dichloroethane, followed by crystallization from ice water (78% yield). The electrophilic chlorosulfonyl group undergoes controlled aminolysis with 4-aminopyridine in THF/pyridine (4:1) at 25°C, achieving >95% conversion within 2 hours. Critical parameters include:
The methyl ester is subsequently hydrolyzed using 2M KOH in methanol/water (4:1) at 60°C for 4 hours, providing the title compound in 85% yield after acidification (pH 2) and recrystallization from ethanol/water [8].
Strategic N-functionalization of the sulfamoyl group (–SO₂NH–) enables precise bioactivity modulation. Three principal approaches exist:
Table 2: Bioactive N-Substituted Sulfamoyl Benzoate Derivatives
N-Substituent | Synthetic Route | Biological Target | Key Activity |
---|---|---|---|
2,4-Dichlorobenzyl | Alkylation (K₂CO₃/DMF) | cPLA₂α | IC₅₀ = 0.8 μM |
1-Adamantyl | Photocatalytic C–H func. | Anti-inflammatory | 95% ee, 74% yield |
Pyrimidin-2-ylthiomethyl | Nucleophilic substitution | Antimicrobial | MIC = 8 μg/mL (S. aureus) |
Benzhydrylindole-3-ethyl | Multistep alkylation | ERAP1 | Kᵢ = 120 nM |
Rink amide resin enables high-throughput generation of sulfamoyl benzoate libraries via a three-step solid-phase protocol:
Critical optimization parameters include:
This methodology produces libraries of >200 analogs with purities >85% after HPLC, facilitating SAR exploration of the western heteroaromatic domain [9].
Controlled saponification of methyl ester precursors is essential for preserving acid-labile functionalities. Three optimized protocols have emerged:
Notably, adamantane-containing derivatives require modified conditions (0.1M NaOH, THF, 25°C) to prevent retro-aldol side reactions. The carboxylic acid product is purified by precipitation at pH 2–3 followed by charcoal treatment to remove colored impurities [8].
Conjugation with bioactive heterocycles dramatically enhances target selectivity:
Table 3: Bioactivity of Heterocyclic-Hybridized Sulfamoyl Benzoates
Hybrid Pharmacophore | Conjugation Method | Target | Biological Activity |
---|---|---|---|
Pyrimidin-2-ylimino | Schiff base formation | DNA gyrase | MIC = 4 μg/mL (E. coli) |
Benzimidazol-2-ylthio | Nucleophilic subst. | COX-2 | IC₅₀ = 0.38 μM |
1,2,4-Triazol-3-ylsulfanyl | CuAAC click chemistry | c-Met kinase | Kᵢ = 17 nM |
Pyrazolo[3,4-d]pyrimidin-4-yl | Amide coupling | Shikimate kinase | IC₅₀ = 25 μg/mL |
Tables of Key Compounds
Table 4: Structural Derivatives of 4-[(Pyridin-4-yl)sulfamoyl]benzoic Acid
Compound Name | SMILES | Molecular Formula |
---|---|---|
4-[(Pyridin-4-yl)sulfamoyl]benzoic acid | C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=NC=C2 | C₁₂H₁₀N₂O₄S |
Methyl 4-[(pyridin-4-yl)sulfamoyl]benzoate | COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 | C₁₃H₁₂N₂O₄S |
4-[(Pyridin-4-yl)sulfamoyl]-N-(naphthalen-2-yl)benzamide | C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=NC=C4 | C₂₂H₁₇N₃O₃S |
3-({[4-(Pyridin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoic acid | C1=CC(=CC(=C1)CSC2=NC=CC(=N2)C3=CC=NC=C3)C(=O)O | C₁₇H₁₃N₃O₂S |
(E)-4-((Pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | O=S(=O)(C1=CC=C(N=CC2=CC=NC=C2)C=C1)NC3=NC=CC=N3 | C₁₆H₁₃N₅O₂S |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3